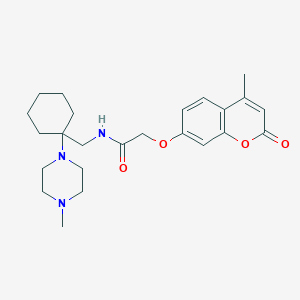![molecular formula C23H19N3O4S B265072 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265072.png)
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as ETP-46321, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP) and has been shown to have promising results in preclinical studies.
Applications De Recherche Scientifique
ETP-46321 has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. PARP inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways, such as breast, ovarian, and prostate cancers. ETP-46321 has shown promising results in preclinical studies, particularly in combination with other chemotherapeutic agents. It has also been studied for its potential applications in other diseases, such as inflammatory bowel disease and stroke.
Mécanisme D'action
ETP-46321 is a small molecule inhibitor that targets the enzyme PARP. PARP is involved in the repair of DNA damage, particularly single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. ETP-46321 has been shown to be a potent inhibitor of PARP, with an IC50 value of less than 10 nM.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents. In addition, ETP-46321 has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. However, further studies are needed to fully understand the biochemical and physiological effects of ETP-46321.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ETP-46321 is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and rucaparib. In addition, ETP-46321 has been shown to be effective in combination with other chemotherapeutic agents, which may enhance its therapeutic potential. However, one limitation of ETP-46321 is its low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of ETP-46321. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential applications in other diseases, such as stroke and neurodegenerative disorders. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of ETP-46321, particularly in combination with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of ETP-46321 involves several steps, starting from commercially available starting materials. The key step is the formation of the chromeno[2,3-c]pyrrole-3,9-dione core, which is achieved through a multistep reaction sequence. The final step involves the introduction of the 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl substituents, which is achieved through a coupling reaction. The overall yield of the synthesis is around 10%, and the purity of the final compound is typically greater than 95%.
Propriétés
Nom du produit |
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Formule moléculaire |
C23H19N3O4S |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O4S/c1-4-17-24-25-23(31-17)26-19(13-7-5-6-8-15(13)29-3)18-20(27)14-11-12(2)9-10-16(14)30-21(18)22(26)28/h5-11,19H,4H2,1-3H3 |
Clé InChI |
GSSFYRBLYHRGEZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5OC |
SMILES canonique |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B265001.png)
![1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B265024.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265067.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265068.png)
![1-(2,3-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265073.png)
![1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265074.png)
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![methyl 4-({2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265080.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265084.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265085.png)
![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265089.png)